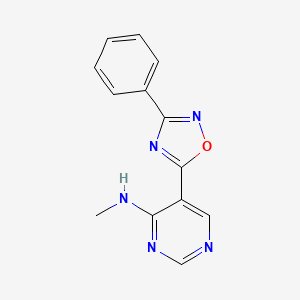
N-Methyl-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine
The compound N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine is a derivative of pyrimidin-4-amine, which is a core structure for various biologically active compounds. The presence of the 1,2,4-oxadiazole ring suggests potential for various chemical interactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and uses.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with key steps such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) , or the use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol . These methods highlight the importance of efficient catalysis and suggest that similar strategies could be employed in the synthesis of N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques like NMR, IR, and HRMS . X-ray crystallography has also been used to determine the crystal structure of a similar compound, revealing intermolecular hydrogen bonds and π-interactions . These findings suggest that N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine would also exhibit specific bonding patterns that could be crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of the pyrimidin-4-amine derivatives is influenced by the substituents on the core structure. For instance, the presence of a 1,3,4-oxadiazole moiety can lead to the formation of thiosemicarbazides and their subsequent cyclization to triazoles and thiadiazoles . This suggests that the N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine could also undergo similar heterocyclisation reactions, potentially yielding a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and stability. The introduction of a 1,2,4-oxadiazole ring can contribute to the compound's insecticidal and fungicidal activities, as seen in some derivatives . Additionally, the impact and friction sensitivity of related energetic material precursors have been measured, indicating the importance of safety considerations in handling and storage .
Wissenschaftliche Forschungsanwendungen
Anti-Infektionsmittel
1,2,4-Oxadiazole, einschließlich N-Methyl-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amin, wurden als Anti-Infektionsmittel mit antibakteriellen, antiviralen und antileishmanialen Aktivitäten synthetisiert . Sie haben sich als vielversprechend für Struktur-Wirkungs-Beziehungen (SAR) und Aktivitätspotenzial erwiesen .
Anti-Trypanosomen-Aktivität
Die Verbindung wurde auf ihre wahrscheinliche Wirkungsweise gegen Trypanosoma cruzi-Cysteinprotease Cruzain unter Verwendung von Molekül-Docking untersucht . Dies deutet auf eine mögliche Anwendung bei der Behandlung der Chagas-Krankheit oder der Amerikanischen Trypanosomiasis hin .
Antikrebsmittel
Derivate der Verbindung wurden synthetisiert und auf ihre Antikrebseigenschaften bewertet . Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Krebstherapeutika hin .
Antifungalmittel
Die Verbindung zeigte in-vitro-Antifungalaktivitäten gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani . Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Antifungalmittel hin .
Arzneimittelforschung
Die Verbindung, ein stickstoff- und sauerstoffhaltiges Gerüst, hat im Arsenal der Arzneimittelforschung an Dynamik gewonnen . Oxadiazole bilden vier regioisomere Strukturen wie 1,2,3-Oxadiazol, 1,2,5-Oxadiazol, 1,2,4-Oxadiazol und 1,3,4-Oxadiazol .
Resistenz gegen Antibiotika
Die Verbindung wurde im Kontext der Resistenz gegen Antibiotika untersucht. Die Knappheit an kurativer Wirkung von Antibiotika und Anti-Infektionsmitteln sowie die komplexe genomische Struktur von Mikroorganismen haben zu Resistenzen bei diesen geführt, was zur Ineffektivität der derzeit verwendeten Behandlungsregime führt . Diese Verbindung könnte möglicherweise zur Entwicklung neuer Hybridmedikamente verwendet werden, die gegen resistente Mikroorganismen wirken .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with key proteins or enzymes in these pathogens, disrupting their normal functions.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate interactions with biological targets. The compound’s interaction with its targets could lead to changes in the target’s structure or function, thereby exerting its biological effect.
Biochemical Pathways
Given its potential anti-infective activities, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death or inhibition .
Pharmacokinetics
The N-methyl group could also influence the compound’s metabolism and excretion .
Result of Action
Given its potential anti-infective activities, it may lead to the death or growth inhibition of pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets. The presence of other molecules could also influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activity of 1,2,4-oxadiazole derivatives . Additionally, further studies could be conducted to fully understand its chemical reactivity and to develop new synthetic methods for its preparation .
Eigenschaften
IUPAC Name |
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-14-12-10(7-15-8-16-12)13-17-11(18-19-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTMMLHGEMLDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)
![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

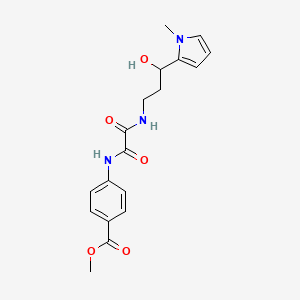
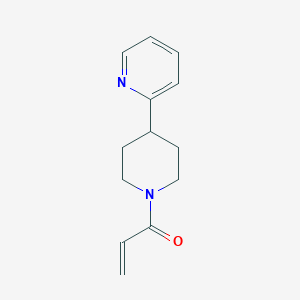
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
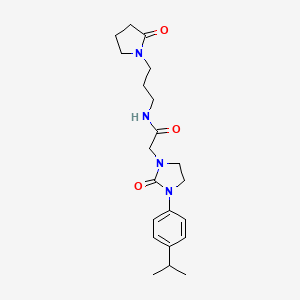
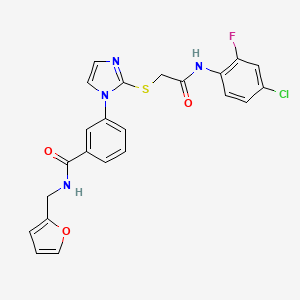
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)